REACTION_SMILES
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[CH3:29][C:30](=[O:31])[CH3:32].[CH3:7][O:8][c:9]1[cH:10][c:11]([CH3:20])[c:12]([S:16](=[O:17])(=[O:18])[Cl:19])[c:13]([CH3:15])[cH:14]1.[K+:1].[K+:2].[NH:21]1[CH:22]([CH2:27][OH:28])[CH2:23][CH2:24][CH2:25][CH2:26]1.[O-:3][C:4]([O-:5])=[O:6]>>[CH3:7][O:8][c:9]1[cH:10][c:11]([CH3:20])[c:12]([S:16](=[O:17])(=[O:18])[N:21]2[CH:22]([CH2:27][OH:28])[CH2:23][CH2:24][CH2:25][CH2:26]2)[c:13]([CH3:15])[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C)c(S(=O)(=O)Cl)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CCCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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COc1cc(C)c(S(=O)(=O)N2CCCCC2CO)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |